molecular formula C13H10FNO3 B6389583 3-(2-Fluoro-5-methoxyphenyl)picolinic acid CAS No. 1261922-58-0

3-(2-Fluoro-5-methoxyphenyl)picolinic acid

Cat. No.: B6389583
CAS No.: 1261922-58-0
M. Wt: 247.22 g/mol
InChI Key: PWZFKEVKADSVEK-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3. It is a derivative of picolinic acid, which is known for its diverse applications in various fields of research and industry. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-fluoro-5-methoxyaniline. The process can be carried out using a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions usually involve the use of an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)picolinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral and immunomodulatory effects.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). The compound binds to ZFPs, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of antiviral and immunomodulatory activities, where the disruption of viral replication and packaging processes is crucial.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(2-fluoro-5-methoxyphenyl)picolinic acid: A derivative with an amino group, known for its potential in various scientific research fields.

    5-(3-Fluoro-4-methoxyphenyl)picolinic acid: Another derivative with similar structural features and applications.

Uniqueness

3-(2-Fluoro-5-methoxyphenyl)picolinic acid stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-8-4-5-11(14)10(7-8)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZFKEVKADSVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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